molecular formula C9H9N3OS B8290199 6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

Cat. No. B8290199
M. Wt: 207.25 g/mol
InChI Key: RLVKUMWXYWTZMZ-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

A solution of 6-methyl-2-(methythio)pyrido[3,4-d]pyrimidin-8(7H)-one (Preparation 51, 100 mg, 0.483 mmol) in POCl3 (5 mL) was heated to 70° C. for 1 hour. The reaction mixture was concentrated in vacuo. The residue was partitioned between EtOAc (30 mL) and washed with water (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 0-20% EtOAc in cyclohexane to give the title compound (28.4 mg, 52%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:13][C:12](=O)[C:5]2[N:6]=[C:7]([S:10][CH3:11])[N:8]=[CH:9][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:12]1[C:5]2[N:6]=[C:7]([S:10][CH3:11])[N:8]=[CH:9][C:4]=2[CH:3]=[C:2]([CH3:1])[N:13]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=CC2=C(N=C(N=C2)SC)C(N1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (30 mL)
WASH
Type
WASH
Details
washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=C1N=C(N=C2)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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